4-甲基-3-苯基-2-(苯氨基)噻唑-3-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

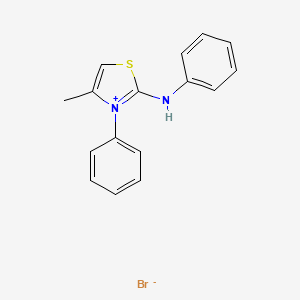

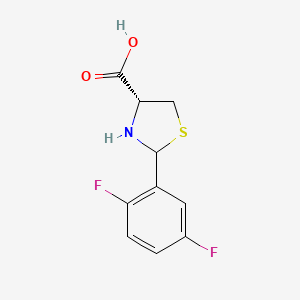

“4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that occur in a variety of pharmaceutical drugs . The compound has a molecular weight of 415.377 .

Synthesis Analysis

The synthesis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives has been reported . These compounds are synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .Molecular Structure Analysis

The structure of the synthesized products has been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry . The structure of three of the obtained compounds has been confirmed using X-ray crystallographic analyses .Chemical Reactions Analysis

The proposed mechanism for the formation of 4-aryl-2-amino-3-(phenylamino)thiazol-3-ium bromide derivatives is illustrated in Scheme 4 . This shows that the heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.377 . Further physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用

有机合成和催化

噻唑离子基有机离子液体已被确定为新型催化剂,可促进苯甲醛的苯偶联缩合,证明了这些化合物在促进有机反应中的效用 (Davis & Forrester, 1999)。类似地,已经探索了2,4-二取代噻唑和2,3,4-三取代噻唑作为噻唑溴化盐的合成和结构确认,重点介绍了使用光谱方法和X射线晶体学对这些化合物的高产率和详细的结构解析 (Hassan 等,2020)。

材料科学和光物理学

已经研究了通过直接 C-H 芳基化、溴化和 Buchwald-Hartwig 胺化获得的 5-N-芳基氨基-4-甲基噻唑的光物理性质。这些噻唑表现出显着的吸收最大值偏移和发光,表明它们在材料科学应用中的潜力 (Murai 等,2017)。此外,已经分析了噻唑共轭吡啶鎓配合物的溶剂敏感电荷转移吸收行为和双发射荧光性质,为设计新的光物理材料提供了见解 (Li 等,2009)。

抗癌应用

已经进行了一项关于合成和评估新型噻唑和1,3,4-噻二唑衍生物(包含噻唑部分)作为有效抗癌剂的研究。这项研究重点介绍了含有噻唑部分的药效团的合成及其作为有效抗癌剂的评估,证明了这些化合物的潜在药学应用 (Gomha 等,2017)。

属性

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPKVYDVXRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![6-Cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2420161.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)

![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)

![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)

![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)

![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)

![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)